Ambenonium chloride
Ambenonium chloride
Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction.
Ambenonium, also known as ambenonium base or mytelase, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Ambenonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ambenonium has been detected in multiple biofluids, such as urine and blood. Within the cell, ambenonium is primarily located in the cytoplasm. Ambenonium is a potentially toxic compound.
Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
Ambenonium, also known as ambenonium base or mytelase, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Ambenonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ambenonium has been detected in multiple biofluids, such as urine and blood. Within the cell, ambenonium is primarily located in the cytoplasm. Ambenonium is a potentially toxic compound.
Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
7648-98-8
VCID:
VC0518332
InChI:
InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
SMILES:
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
Molecular Formula:
C28H42Cl2N4O2+2
Molecular Weight:
537.6 g/mol
Ambenonium chloride
CAS No.: 7648-98-8
Inhibitors
VCID: VC0518332
Molecular Formula: C28H42Cl2N4O2+2
Molecular Weight: 537.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 7648-98-8 |
---|---|
Product Name | Ambenonium chloride |
Molecular Formula | C28H42Cl2N4O2+2 |
Molecular Weight | 537.6 g/mol |
IUPAC Name | (2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium |
Standard InChI | InChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2 |
Standard InChIKey | DXUUXWKFVDVHIK-UHFFFAOYSA-N |
SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl |
Canonical SMILES | CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Appearance | Solid powder |
Melting Point | 196-199 °C 196-199°C |
Physical Description | Solid |
Description | Ambenonium is a bisquaternary ammonium alcohol with parasympathomimetic activity. The positive charge of ambenonium allows it to act as an acetylcholinesterase inhibitor by binding to the anionic site at the reactive center of acetylcholinesterase, preventing the breakdown of acetylcholine and producing an indirect cholinomimetic effect at both nicotinic and muscarinic receptors. Ambenonium also has direct agonist activity at nicotinic receptors, potentiating the cholinomimetic effect at the neuromuscular junction. Ambenonium, also known as ambenonium base or mytelase, belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. Ambenonium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ambenonium has been detected in multiple biofluids, such as urine and blood. Within the cell, ambenonium is primarily located in the cytoplasm. Ambenonium is a potentially toxic compound. Ambenonium is a symmetrical oxalamide-based bis-quaternary ammonium ion having ethyl and 2-chlorobenzyl groups attached to the nitrogens. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Ambenonium chloride; Ambenonium dichloride; Ambenonii chloridum; Ambestigmin chloride; Mytelase; Misuran |
Reference | 1: Tharasse-Bloch C, Chabenat C, Boucly P, Marchand J, Elkharrat D, Boucly-Goester C, Gajdos P. Pharmacokinetic studies of ambenonium chloride in patients with myasthenia gravis. Eur J Drug Metab Pharmacokinet. 1991 Oct-Dec;16(4):299-303. PubMed PMID: 1823874. 2: Ohtsubo K, Higuchi S, Aoyama T, Fujii N, Goto I. Sensitive determination of ambenonium chloride in serum from patients with myasthenia gravis using ion-exchange resin extraction and reversed-phase ion-pair chromatography. J Chromatogr. 1989 Nov 24;496(2):397-406. PubMed PMID: 2613842. 3: Tharasse-Bloch C, Chabenat C, Boucly P, Boismare F, Marchand J. Pharmacokinetics of ambenonium chloride in dogs after intravenous and oral administration. Arzneimittelforschung. 1989 Feb;39(2):257-8. PubMed PMID: 2730696. 4: Tharasse-Bloch C, Chabenat C, Boucly P, Marchand J. Determination of ambenonium chloride in serum by reversed-phase ion-pair liquid chromatography. J Chromatogr. 1987 Oct 30;421(2):407-11. PubMed PMID: 3429595. 5: Sunada Y, Tamaoka A, Takeda K, Mannen T. [Stimulation of insulin secretion by ambenonium chloride (Mytelase)]. Rinsho Shinkeigaku. 1985 Sep;25(9):1033-8. Japanese. PubMed PMID: 3912090. 6: Hazama R, Tsujihata M, Mori M, Takamori M, Mori K, Shibuya N. Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat. J Neurol Sci. 1981 Jul;51(1):69-79. PubMed PMID: 7252521. 7: Papp M. Fine structural analysis of the localization of acetylcholinesterase accessible to intraventricular ambenonium chloride in rabbit brain. Neuroscience. 1979;4(6):825-36. PubMed PMID: 481753. 8: SACHAR DB. TOXIC REACTIONS TO LOW DOSES OF AMBENONIUM CHLORIDE; REPORT OF TWO CASES. N Engl J Med. 1964 Dec 10;271:1260-1. PubMed PMID: 14234274. 9: RODRIGUES I. [CLINICAL STUDY OF AMBENONIUM CHLORIDE; PRELIMINARY NOTE]. Rev Bras Anestesiol. 1964 Apr-Jun;14:145-8. Portuguese. PubMed PMID: 14183638. 10: TANABE Y. [The treatment with ambenonium chloride (Mytelase) in weakness of accommodation and accommodative asthenopia]. Rinsho Ganka. 1961 Jul;15:836-8. Japanese. PubMed PMID: 13919451. |
PubChem Compound | 2131 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume